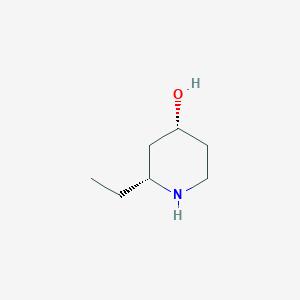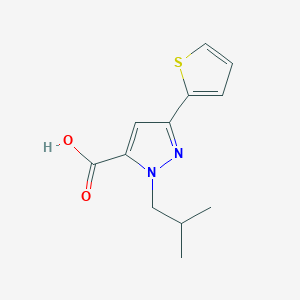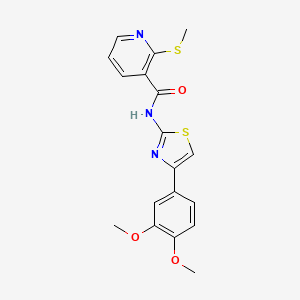
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a 5-methylfuran-2-yl group at position 6, and amino groups at positions 2 and 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine can be achieved through various synthetic routes. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . Another approach includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furan ring and amino groups.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) catalysts for Suzuki–Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological studies: It serves as a tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: A perhalogenated pyrimidine derivative used in nucleophilic aromatic substitution reactions.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with strong antitumor activity and dual CDK6 and CDK9 inhibition.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors with potent anticancer activity.
Uniqueness
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 5-methylfuran-2-yl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C9H9ClN4O |
|---|---|
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
4-chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C9H9ClN4O/c1-4-2-3-5(15-4)7-6(11)8(10)14-9(12)13-7/h2-3H,11H2,1H3,(H2,12,13,14) |
Clé InChI |
GWIHCJAOFGGWDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)










